N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-26(5-2)23(30)16-28-21-9-7-6-8-20(21)25-24(28)18-14-22(29)27(15-18)19-12-10-17(3)11-13-19/h6-13,18H,4-5,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBAKUPEEBTBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide (CAS Number: 942884-95-9) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 404.5 g/mol. Its structure includes a benzodiazole moiety and a pyrrolidine ring, which are known to contribute significantly to its biological properties.
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly as enzyme inhibitors. For instance, this compound has shown potential in inhibiting enzymes involved in DNA repair mechanisms, specifically 8-oxo-guanine DNA glycosylase. This inhibition is crucial for maintaining genomic stability and could have implications in cancer therapeutics.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits 8-oxo-guanine DNA glycosylase, impacting DNA repair processes. |
| Anti-inflammatory | Potentially exhibits anti-inflammatory properties, similar to other benzodiazoles. |
| Anticancer | May have anticancer effects due to its structural similarity to known anticancer agents. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetamide, it is beneficial to compare it with other compounds possessing similar moieties:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-methylphenyl)-5-hydroxypyrrolidin | Pyrrolidine ring | Antioxidant properties | Hydroxyl group enhances solubility |
| 4-(2-chloroanilino)-benzimidazole | Benzimidazole core | Anticancer activity | Chlorine substitution increases potency |
| 5-(pyridinyl)-benzimidazole | Benzimidazole core with pyridine | Anti-inflammatory effects | Pyridine enhances interaction with receptors |
The dual functionality derived from both the benzodiazole and pyrrolidine components in N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetamide allows for diverse biological interactions not present in simpler analogs .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of N,N-diethyl derivatives. For example, a study highlighted the synthesis process involving multiple reaction steps tailored to enhance biological activity through structural modification. These modifications aim to optimize binding affinity to target proteins or enzymes using techniques such as surface plasmon resonance and molecular docking studies .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound shares a benzimidazole core with derivatives reported in (e.g., compounds 12 , 13 , and 14 ). Key differences include:
- Substituent Position on Phenyl Ring: The target compound has a 4-methylphenyl group, whereas compound 12 in features a 3-methylphenyl substitution .
- Pyrrolidinone Linkage: The 5-oxopyrrolidin-3-yl group is conserved across analogs, but its connectivity varies. For example, compound 13 replaces the acetamide side chain with a 3,5-dimethylpyrazolyl group, which could alter solubility and hydrogen-bonding capacity .
Side Chain Variations
- Acetamide Functionalization : The N,N-diethyl acetamide in the target compound contrasts with the hydrazide group in compound 12 and the pyrrol-1-yl acetamide in compound 14 . The diethyl substitution likely increases lipophilicity (higher logP) compared to the hydrazide, which may improve membrane permeability but reduce aqueous solubility.
- Molecular Weight : Compound 14 has a molecular weight of 442 g/mol (MS data), while the target compound’s molecular weight is expected to be similar (~450–470 g/mol) based on structural complexity .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
